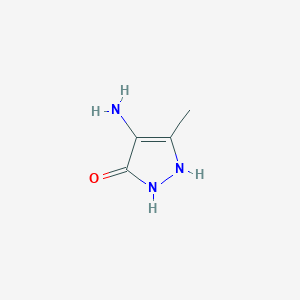

4-Amino-5-methyl-1H-pyrazol-3(2H)-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H7N3O |

|---|---|

Molecular Weight |

113.12 g/mol |

IUPAC Name |

4-amino-5-methyl-1,2-dihydropyrazol-3-one |

InChI |

InChI=1S/C4H7N3O/c1-2-3(5)4(8)7-6-2/h5H2,1H3,(H2,6,7,8) |

InChI Key |

VUYWQWFWWHLKFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)NN1)N |

Origin of Product |

United States |

Synthetic Methodologies for 4 Amino 5 Methyl 1h Pyrazol 3 2h One and Its Derivatives

Classical and Contemporary Approaches to Pyrazolone (B3327878) Nucleus Formation

The construction of the pyrazolone ring can be accomplished through a range of chemical reactions, from historical name reactions to modern multicomponent strategies. These methods offer versatility in introducing various substituents onto the pyrazolone core.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

Cyclocondensation reactions involving hydrazine and its derivatives are fundamental to the synthesis of pyrazolones. researchgate.net These reactions typically involve the formation of a new ring system through the reaction of two functional groups, with the elimination of a small molecule like water.

The Knorr pyrazole (B372694) synthesis, first reported by Ludwig Knorr in 1883, is a classic and widely used method for preparing pyrazole derivatives. drugfuture.com It involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, often in the presence of an acid catalyst. drugfuture.comjk-sci.comslideshare.net The reaction proceeds through the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. jk-sci.comslideshare.net A variation of this reaction, using a β-ketoester, leads to the formation of pyrazolones. chemhelpasap.com The reaction between a β-ketoester and a hydrazine first forms a hydrazone, which then undergoes intramolecular substitution to form the pyrazolone ring. chemhelpasap.com

The versatility of the Knorr synthesis allows for the preparation of a wide array of substituted pyrazolones by varying the 1,3-dicarbonyl compound and the hydrazine derivative. beilstein-journals.org For instance, the reaction of ethyl acetoacetate (B1235776) with various hydrazines can be catalyzed by imidazole (B134444) in aqueous media, representing a green synthetic approach. acs.org

Table 1: Examples of Knorr-Type Pyrazolone Synthesis

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst | Product | Reference |

|---|---|---|---|---|

| Ethyl acetoacetate | Hydrazine hydrate | Imidazole | Pyrazolone derivatives | acs.org |

| Ethyl benzoylacetate | Phenylhydrazine (B124118) | Acetic acid | 2,4-Dihydro-5-phenyl-3H-pyrazol-3-one | chemhelpasap.com |

The reaction of hydrazines with α,β-unsaturated carbonyl compounds provides another important route to pyrazolones. nih.gov This reaction typically proceeds via a Michael addition of the hydrazine to the carbon-carbon double bond of the unsaturated carbonyl compound, followed by an intramolecular cyclocondensation to form the pyrazoline ring, which can then be oxidized to the pyrazole. beilstein-journals.orgnih.gov In some cases, if a good leaving group is present on the hydrazine, such as a tosyl group, elimination occurs directly to yield the aromatic pyrazole. beilstein-journals.org

This method has been utilized in the synthesis of functionalized pyrazolo[1,5-a]pyridines through an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds under metal-free conditions. organic-chemistry.orgresearchgate.net

β-Enaminones are versatile building blocks in heterocyclic synthesis, including the preparation of pyrazolone derivatives. nih.govmdpi.com The reaction of β-enaminones with hydrazine derivatives involves the initial addition of the amino group of the hydrazine to the double bond of the enaminone, followed by the elimination of an amine and subsequent cyclization to form the pyrazolone ring. nih.gov This approach has been used to synthesize a variety of substituted pyrazoles and fused pyrazole systems. researchgate.net For example, the microwave-assisted cyclocondensation of β-enaminones with NH-5-aminopyrazoles has been shown to be a regioselective and solvent-free method for preparing pyrazolo[1,5-a]pyrimidines. researchgate.net

Multicomponent Reaction (MCR) Strategies for Pyrazolone Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular diversity in a single step. acs.orgresearchgate.netrsc.org Several MCRs have been developed for the synthesis of pyrazolones and their derivatives. researchgate.net These reactions often involve the in-situ generation of key intermediates that then undergo cyclization to form the pyrazolone ring. beilstein-journals.org

A notable example is the four-component synthesis of pyrano[2,3-c]pyrazoles, where a β-ketoester reacts with hydrazine to form a pyrazolone in situ. beilstein-journals.org Simultaneously, a Knoevenagel condensation between an aldehyde and malononitrile (B47326) generates a Michael acceptor. beilstein-journals.org The subsequent Michael addition and cyclization of these intermediates yield the final product. beilstein-journals.org MCRs provide a convergent and efficient approach to complex pyrazolone-containing scaffolds. acs.org

Table 2: Examples of Multicomponent Reactions for Pyrazolone Synthesis

| Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Ethyl acetoacetate, hydrazines, imidazole | Aqueous media | 2-Pyrazoline-5-one derivatives | acs.org |

| Aldehydes, β-ketoesters, hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | beilstein-journals.org |

Dipolar Cycloaddition Reactions (e.g., Diazo Compounds with Acetylenic Derivatives)

The 1,3-dipolar cycloaddition of diazo compounds with acetylenic derivatives is another effective method for the synthesis of the pyrazole ring. clockss.orgrsc.org This reaction involves the [3+2] cycloaddition of a 1,3-dipole (the diazo compound) to a dipolarophile (the acetylene (B1199291) derivative). clockss.orgnih.gov The initial product is often a 3H-pyrazole, which can then rearrange to the more stable aromatic pyrazole. clockss.org

Microwave-assisted 1,3-dipolar cycloadditions of diazo compounds with acetylenes have been shown to be a rapid and efficient method for preparing a variety of substituted pyrazoles. clockss.org This approach offers high regioselectivity and good to high yields. clockss.org Furthermore, catalyst-free cycloadditions of diazo compounds to alkynes can be achieved simply by heating, providing a green and straightforward route to pyrazoles. rsc.org The reactivity of diazo compounds in these cycloadditions can be tuned, making them versatile reactants. rsc.org

Ring Transformation Approaches from Other Heterocyclic Systems

The transformation of one heterocyclic ring system into another is a powerful strategy in synthetic organic chemistry. This approach allows for the conversion of readily available heterocycles into more complex or synthetically challenging targets.

The conversion of pyrazole rings into 1,2,4-triazole (B32235) systems represents a notable example of ring transformation. Such transformations typically involve the reaction of a pyrazole derivative with a reagent that can introduce the necessary nitrogen atom and facilitate ring opening and subsequent recyclization. For instance, the treatment of cyclic α-oxo-α-(1,2,4-triazol-1-yl) ketene (B1206846) S,S- or N,O-acetals with hydrazine can lead to the formation of (ω-functionalized alkylheteroatomic pyrazolyl)-1,2,4-triazoles through a ring-chain transformation mechanism. phytojournal.com

In some cases, pyrazolyl-substituted amidrazones have been observed to undergo a slow conversion into 1,2,4-triazolyl ketone hydrazones. rsc.org This transformation is believed to proceed through an air oxidation step, which can be significantly accelerated by the addition of an oxidant. rsc.org Another documented method involves the oxidation of 3,5-diamino-4-arylhydrazonopyrazoles with lead(IV) tetra-acetate, which yields 2-aryl-4-cyano-2H-1,2,3-triazoles. mdpi.com The proposed mechanisms for this novel ring transformation include the formation of pyrazolotriazole and/or nitrene intermediates. mdpi.com Furthermore, a nickel(0) complex has been shown to catalyze the transformation of oxadiazoles (B1248032) into 1,2,4-triazoles in a single step, highlighting a formal atom-exchange process at the internal heteroatoms of the aromatic cycle. rsc.org

Expedited and Green Chemistry Synthetic Techniques

In recent years, there has been a significant shift towards the development of environmentally benign and efficient synthetic protocols. These "green" methods aim to reduce waste, minimize energy consumption, and utilize less hazardous materials.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. researchgate.net This technique has been successfully applied to the synthesis of various pyrazole and pyrazolone derivatives.

For example, the synthesis of 5-aminopyrazol-4-yl ketones has been achieved rapidly and efficiently using microwave dielectric heating. mdpi.com This method involves the treatment of β-ketonitriles with N,N'-diphenylformamidine, followed by heterocyclocondensation with a hydrazine under microwave irradiation. mdpi.com Similarly, 5-aminopyrazolones have been synthesized under solvent-free conditions using microwave irradiation, achieving high yields in a matter of minutes. researchgate.net The synthesis of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles has also been optimized using microwave activation, resulting in a significant increase in yield and a drastic reduction in reaction time compared to conventional heating methods. google.com

| Product | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| 5-Aminopyrazolone | Microwave (solvent-free) | 2 min | 88 | researchgate.net |

| 4,5-dihydro-1H-pyrazole | Microwave (solvent-free) | 6 min | 70-98 | researchgate.net |

| 4,5-dihydro-1H-pyrazole | Conventional | 24 h | 70-79 | researchgate.net |

| 4-Amino-3-cyano-5-methoxycarbonyl-N-arylpyrazole | Microwave | 10 min | 53 | google.com |

| 4-Amino-3-cyano-5-methoxycarbonyl-N-arylpyrazole | Conventional | 4 h | 33 | google.com |

Ultrasound-assisted synthesis is another green chemistry technique that utilizes high-frequency sound waves to promote chemical reactions. This method can enhance reaction rates, improve yields, and reduce the need for harsh reaction conditions. The synthesis of pyrazoline derivatives from chalcones has been successfully achieved using ultrasound, highlighting a sustainable and environmentally friendly approach that reduces energy consumption and solvent usage. researchgate.net This technique has also been employed for the green synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives by reacting aminopyrazoles with alkynes in aqueous media. rsc.org

Mechanochemical methods, such as grinding and ball milling, offer a solvent-free approach to organic synthesis. These techniques involve the use of mechanical energy to induce chemical reactions between solid-state reactants. This approach is highly efficient, environmentally friendly, and often leads to higher yields in shorter reaction times compared to conventional solution-phase methods. phytojournal.comrsc.org

The synthesis of pyrazoles has been accomplished through grinding techniques using substituted benzaldehydes, malononitrile, and 2,4-dinitrophenyl hydrazine, resulting in excellent yields. phytojournal.com Ball milling has also been employed for the one-pot, solvent-free synthesis of 1H-pyrazole derivatives and difluorinated pyrazolones. mdpi.com The key advantages of these mechanochemical methods include their operational simplicity, the absence of solvents, and often room temperature reaction conditions. rsc.org

| Reactants | Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Benzaldehyde, Malononitrile, 2,4-Dinitrophenyl hydrazine | Grinding | 10-15 min | 85-95 | phytojournal.com |

| Benzaldehyde, Malononitrile, 2,4-Dinitrophenyl hydrazine | Conventional | 3-4 h | 60-70 | phytojournal.com |

| Enaminone, Hydrazine | Ball Mill | 3 min | Not specified | rsc.orgacs.org |

| Enaminone, Hydrazine | Grinding | 6 min | Not specified | acs.org |

| Enaminone, Hydrazine | Conventional | 2 h | Not specified | acs.org |

Ionic liquids (ILs) are salts with low melting points that are increasingly used as green solvents and catalysts in organic synthesis. Their unique properties, such as low volatility, high thermal stability, and tunable acidity, make them attractive alternatives to traditional volatile organic solvents.

The synthesis of pyrazole derivatives has been effectively carried out in the presence of ionic liquids. For example, transition metal-based ionic liquids, such as [C4mim][FeCl4], have been used as efficient homogeneous catalysts for the condensation of hydrazines and 1,3-diketone derivatives at room temperature, with the catalyst being reusable for several cycles. researchgate.net Supported ionic liquids, where the IL is immobilized on a solid support like silica, have also been developed for the synthesis of 5-amino-4-nitrile-1,3-diphenyl pyrazole. This heterogeneous catalytic system allows for easy separation and recycling of the catalyst, further enhancing its green credentials. Nano ionic liquids have also been explored for the three-component condensation synthesis of 5-amino-pyrazole-4-carbonitrile derivatives under solvent-free conditions.

| Product | Catalyst/Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrazole derivative | [C4mim][FeCl4] | Room Temperature | 90 (1st cycle) | researchgate.net |

| 5-Amino-4-nitrile-1,3-diphenyl pyrazole | SiO2@IL | 45 °C, 3 h, water | 92 | |

| 5-Amino-pyrazole-4-carbonitrile derivative | Nano-[HMIM]C(NO2)3 | Room Temperature, solvent-free | Good to excellent |

Synthesis of Substituted 4-Amino-5-methyl-1H-pyrazol-3(2H)-one Analogs and Advanced Building Blocks

The synthesis of substituted analogs of this compound is a focal point of research due to the versatility of the pyrazole scaffold as a privileged structure in drug discovery. nih.gov These derivatives serve as advanced building blocks for creating more complex molecules. The core structure, a substituted aminopyrazole, offers multiple reactive sites, allowing for diverse functionalization.

Regioselective Functionalization Strategies

Regioselectivity is a critical aspect of synthesizing substituted pyrazoles, as the reaction of unsymmetrical 1,3-dicarbonyl compounds with substituted hydrazines can lead to a mixture of isomers. Controlling the regioselectivity is essential for obtaining the desired product with high purity and yield.

One effective strategy involves the condensation of 1,3-diketones with arylhydrazines in aprotic solvents with strong dipole moments, such as N,N-dimethylacetamide (DMAc). organic-chemistry.org This method, conducted at room temperature, provides 1-aryl-3,4,5-substituted pyrazoles with high regioselectivity and in good yields (59-98%). organic-chemistry.org The use of solvents like DMAc, N,N-dimethylformamide (DMF), or N-methylpyrrolidone (NMP) significantly enhances regioselectivity compared to traditional protic solvents like ethanol (B145695) or acetic acid. organic-chemistry.org The addition of an acid catalyst can further improve yields by promoting the final dehydration step. organic-chemistry.org

Another powerful regioselective method is the 1,3-dipolar cycloaddition reaction. For instance, the synthesis of 1,3,4,5-tetrasubstituted pyrazoles can be achieved with high regioselectivity by reacting nitrilimines (generated in situ from hydrazonyl chlorides) with β-enaminones. nih.gov This approach allows for the controlled construction of a fully substituted pyrazole ring. nih.gov

Table 1: Regioselective Synthesis of Substituted Pyrazoles

| Reactants | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-Diketones + Arylhydrazines | N,N-Dimethylacetamide (DMAc), Room Temp | 1-Aryl-3,4,5-substituted pyrazoles | 59-98% | organic-chemistry.org |

One-Pot Synthesis Procedures

One-pot synthesis, including multicomponent reactions (MCRs), offers an efficient and atom-economical approach to constructing complex pyrazole derivatives from simple precursors in a single step. These procedures are highly valued for their simplicity, reduced waste, and ability to generate molecular diversity.

A notable one-pot synthesis produces 4-substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids through a sequence involving a MeONa/LiCl-mediated Claisen condensation, a Knorr reaction, and hydrolysis. organic-chemistry.org This method avoids the need to isolate unstable intermediates and demonstrates broad substrate compatibility, with yields reaching up to 91%. organic-chemistry.org

Furthermore, multicomponent reactions are employed to synthesize fused pyrazole systems. For example, 4-aryl-3-methyl-1-phenyl-4,6,8,9-tetrahydropyrazolo[3,4-b]thiopyrano[4,3-e]pyridin-5(1H)-one derivatives have been synthesized via a three-component reaction of a 5-aminopyrazole, an arylaldehyde, and 2H-thiopyran-3,5(4H,6H)-dione in glacial acetic acid. nih.gov Similarly, nano-ZnO has been shown to be an efficient catalyst for the condensation reaction between ethyl acetoacetate and phenylhydrazine to produce 3-methyl-1-phenyl-1H-pyrazol-5-ol in excellent yield (95%). nih.gov

Table 2: Examples of One-Pot Synthesis of Pyrazole Derivatives

| Reaction Type | Reactants | Catalyst/Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Claisen-Knorr-Hydrolysis | Aryl methyl ketones + Diethyl oxalate (B1200264) + Arylhydrazines | MeONa/LiCl | 4-Substituted 1,5-diaryl-1H-pyrazole-3-carboxylic acids | up to 91% | organic-chemistry.org |

| Multicomponent Reaction | 5-Aminopyrazole + Arylaldehyde + 2H-Thiopyran-3,5(4H,6H)-dione | Glacial Acetic Acid/Ammonium (B1175870) Acetate | Pyrazolo[3,4-b]thiopyrano[4,3-e]pyridines | Good | nih.gov |

Derivatization from Heterocyclic Acetonitriles

Heterocyclic acetonitriles are versatile starting materials for the synthesis of aminopyrazoles. The reaction of β-ketonitriles with hydrazines is a classical and widely used method for preparing 5-aminopyrazole derivatives. beilstein-journals.org

For instance, 5-amino-3-aryl-1H-pyrazoles can be synthesized from benzoylacetonitrile (B15868). The process involves a base-catalyzed reaction of benzoylacetonitrile with acetonitrile (B52724) to form 1-aminocinnamonitriles, which are then reacted with substituted phenylhydrazines. beilstein-journals.org These resulting aminopyrazoles can be further derivatized, for example, by reaction with benzoyl chlorides to yield N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides. beilstein-journals.org

Another approach involves the cyclization of intermediates derived from hydrazonyl chlorides and active methylene (B1212753) compounds like ethyl cyanoacetate. beilstein-journals.org This reaction, typically performed in the presence of a base such as sodium hydride, leads to the formation of 5-amino-4-carbethoxypyrazoles. beilstein-journals.org Additionally, microwave-assisted synthesis has been utilized for the preparation of 4-amino-3-cyano-5-methoxycarbonyl-N-arylpyrazoles, which serve as building blocks for creating diverse heterocyclic platforms. rsc.org

Table 3: Synthesis of Aminopyrazole Derivatives from Nitriles

| Starting Material | Reagents | Product | Reference |

|---|---|---|---|

| Benzoylacetonitrile | 1. Acetonitrile/Base 2. Substituted Phenylhydrazine | 5-Amino-3-aryl-1H-pyrazoles | beilstein-journals.org |

| Hydrazonyl chloride | Ethyl cyanoacetate/NaH | 5-Amino-4-carbethoxypyrazole | beilstein-journals.org |

Chemical Reactivity and Transformation Mechanisms of 4 Amino 5 Methyl 1h Pyrazol 3 2h One

Electrophilic Substitution Reactions on the Pyrazolone (B3327878) Ring System

The pyrazolone ring is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. The distribution of electron density, influenced by the two nitrogen atoms and the substituents, directs incoming electrophiles to specific positions.

Electrophilic substitution on the pyrazolone ring predominantly occurs at the C4 position. mdpi.com The presence of two nitrogen atoms in the ring reduces the electron density at the C3 and C5 positions, thereby making the C4 position the most electron-rich and vulnerable to electrophilic attack. mdpi.com The amino group at the C4 position is a powerful activating group, further enhancing the nucleophilicity of this site through resonance donation of its lone pair of electrons into the ring. This makes the C4 carbon the primary site for electrophilic substitution. acs.org This preferential reactivity is a cornerstone of the synthetic chemistry of pyrazolones, providing a reliable route for introducing a wide array of functional groups. mdpi.com

The activated C4 position of the pyrazolone ring readily undergoes various classical electrophilic aromatic substitution reactions.

Nitration: Pyrazole (B372694) and its derivatives can be nitrated at the C4-position. rsc.org The reaction typically involves the use of a nitrating mixture, such as nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. In some cases, nitration can initially occur on a nitrogen atom, followed by rearrangement to the C4-position under acidic conditions. rsc.org

Sulfonation: The reaction of pyrazole with fuming sulfuric acid leads to the formation of pyrazole-4-sulfonic acid, indicating that sulfonation also occurs at the C4 position. rsc.org

Halogenation: Halogenation of pyrazolones, such as chlorination, bromination, and iodination, proceeds at the C4 position. rsc.org An efficient and environmentally friendly method for the selective halogenation of pyrazolones involves electrochemical oxidative processes. rsc.org This technique avoids the need for external chemical oxidants and can be performed under metal-free conditions, yielding 4-halopyrazolones in moderate to excellent yields. rsc.org

The following table summarizes common electrophilic substitution reactions on the pyrazole ring system.

| Reaction | Reagents | Electrophile | Position | Product Type |

|---|---|---|---|---|

| Nitration | HNO₃ / H₂SO₄ | NO₂⁺ | C4 | 4-Nitropyrazole derivative |

| Sulfonation | Fuming H₂SO₄ | SO₃ | C4 | Pyrazole-4-sulfonic acid |

| Halogenation (e.g., Bromination) | Br₂ or Electrochemical Oxidation with NaBr | Br⁺ or equivalent | C4 | 4-Bromopyrazole derivative |

Nucleophilic Reactivity and Deprotonation Pathways

The 4-Amino-5-methyl-1H-pyrazol-3(2H)-one molecule possesses several sites for nucleophilic attack and can be deprotonated to form anionic species, which are highly reactive towards electrophiles.

The exocyclic amino group at the C4 position is a key nucleophilic center. Its reactivity is greater than that of the ring's N1-H group. google.com This amino group can readily react with a variety of electrophiles. For instance, 5-aminopyrazoles undergo reactions with reagents like benzenesulfonyl chloride and chloroacetyl chloride. In acidic conditions, diazotization of the amino group can occur with sodium nitrite (B80452) to form pyrazolediazonium salts, which are valuable intermediates for further functionalization. bldpharm.com The nucleophilicity of the amino group is central to the construction of fused heterocyclic systems and the synthesis of a wide range of derivatives. google.com

The pyrazole ring exhibits amphoteric character, meaning it can act as both an acid and a base. mdpi.com

Pyrazolium (B1228807) Cations: In the presence of a strong acid, the pyridine-like N2 nitrogen atom can be protonated to form a pyrazolium cation. mdpi.com This protonation alters the reactivity of the ring, making it less susceptible to electrophilic attack at the C4 position. Instead, electrophilic substitution on the pyrazolium cation is facilitated at the C3 position. rsc.org

Pyrazole Anions: The pyrrole-like N1-H proton is acidic and can be abstracted by a base to form a pyrazolate anion. mdpi.comrsc.org This deprotonation significantly increases the nucleophilicity of the molecule, making the anion highly reactive towards electrophiles. rsc.org The resulting pyrazolate anion is a versatile nucleophile used in various coupling reactions. rsc.orgresearchgate.net

Oxidation and Reduction Pathways of the Pyrazolone Core and Substituents

The pyrazolone ring is relatively resistant to oxidation. mdpi.com However, the substituents on the ring are more susceptible. For example, alkyl groups attached to the carbon atoms of the pyrazole ring can be oxidized by strong oxidizing agents like alkaline potassium permanganate (B83412) (KMnO₄) to yield the corresponding carboxylic acids. rsc.org The amino group can also be a site of oxidation. Electrochemical methods have been employed for the oxidative N-N coupling of aminopyrazoles to form azopyrazoles. mdpi.com This process can be mediated by a NiO(OH) electrode in an alkaline medium. mdpi.com Furthermore, some 4-aminopyrazole derivatives have shown pronounced antioxidant activity, which involves their oxidation to counteract reactive oxygen species. nih.govnih.gov

Regarding reduction, the pyrazole ring is generally resistant to chemical reduction. rsc.org However, catalytic hydrogenation can reduce the ring, first to a pyrazoline and then to a pyrazolidine. rsc.org More commonly, reactions involve the reduction of substituents. For instance, a nitro group on the pyrazole ring can be reduced to an amino group. Similarly, an azido (B1232118) group can be reduced to an amine, sometimes without affecting other functionalities like a nitro group on the same ring. mdpi.com The reduction of 4-hydroxyiminopyrazol-5-ones is a method used to synthesize 4-aminopyrazol-5-ol derivatives. nih.gov

The following table summarizes potential redox reactions for the pyrazolone system.

| Reaction Type | Substrate Moiety | Reagents/Conditions | Product Moiety | Reference |

|---|---|---|---|---|

| Oxidation | C-Alkyl Group (e.g., -CH₃) | KMnO₄ (alkaline) | Carboxylic Acid (-COOH) | rsc.org |

| Oxidation | Amino Group (-NH₂) | Electrochemical (e.g., NiO(OH) electrode) | Azo Group (-N=N-) | mdpi.com |

| Reduction | Pyrazole Ring | Catalytic Hydrogenation (e.g., H₂/Catalyst) | Pyrazoline/Pyrazolidine Ring | rsc.org |

| Reduction | Nitro Group (-NO₂) | Standard reducing agents | Amino Group (-NH₂) | mdpi.com |

Stability of the Pyrazolone Ring under Oxidative and Reductive Conditions

The pyrazole ring, the core of this compound, is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. nih.gov This structure confers considerable stability. In general, pyrazole rings show greater stability against oxidative metabolism compared to other heterocycles like imidazole (B134444) or oxazole. nih.gov This enhanced stability is often attributed to the acidic character of the pyrazole N-H group, which makes the ring less susceptible to attack by oxygenases such as Cytochrome P450. nih.gov

However, the stability is conditional and depends on the substituents present on the ring. researchgate.net Under specific reductive conditions, the pyrazolone ring is generally stable. For instance, the synthesis of related 4-aminopyrazol-5-ols from 4-hydroxyiminopyrazol-5-ones can be achieved through reduction using zinc in a mixture of hydrochloric and acetic acids or via catalytic hydrogenation with a Pd/C catalyst, leaving the pyrazolone ring intact. mdpi.com

Conversely, under certain oxidative conditions, the ring can be susceptible to cleavage. The presence of an amino group at the 5-position (as in the parent compound) can facilitate oxidative ring-opening reactions. researchgate.net

Selective Oxidation of Side Chains

The methyl group at the C5 position of this compound is a potential site for selective oxidation. In aromatic systems, alkyl side chains can be oxidized under specific conditions. libretexts.orglibretexts.org When an alkyl group is attached to an aromatic or heteroaromatic ring, strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid can oxidize the benzylic carbon to a carboxylic acid. libretexts.orglibretexts.org A critical requirement for this reaction is the presence of at least one hydrogen atom on the carbon directly attached to the ring (the benzylic carbon). libretexts.orgyoutube.com Tertiary alkyl groups, lacking a benzylic hydrogen, are resistant to this type of oxidation. libretexts.org

The mechanism for this side-chain oxidation is complex, but it is understood to proceed via an intermediate that is stabilized by resonance with the aromatic ring, explaining the high reactivity of the benzylic position. libretexts.orglibretexts.org This principle is applied in various biosynthetic pathways, such as the enzymatic oxidation of alkyl side chains to increase the solubility of compounds for elimination from the body. libretexts.org While specific studies on this compound are not detailed, the general principles suggest that its C5-methyl group could be selectively oxidized to a carboxylic acid group under appropriate conditions.

Ring Opening Reactions via Electrolytic Oxidation or Ozonolysis

Despite the general stability of the pyrazole nucleus, the ring can be opened under specific energetic conditions like electrolytic oxidation or ozonolysis. Research has shown that ozonolysis can be used to convert pyrazoles into amides. semanticscholar.org

Furthermore, oxidative ring-opening of 1H-pyrazol-5-amines has been demonstrated under mild, transition-metal-free conditions, yielding 3-diazenylacrylonitrile derivatives. researchgate.net Computational studies of this process suggest a mechanism involving the formation of a hydroxylamine (B1172632) intermediate, which then eliminates a water molecule to trigger the ring-opening. researchgate.net Electrochemical oxidation has also been shown to transform related aminopyrazoles. researchgate.net These findings indicate that the substituents on the pyrazole ring play a crucial role in determining the pathway of ring-opening reactions. researchgate.net The degradation of other pyrazolone derivatives, such as the drug propyphenazone, has also been observed to proceed via pyrazole ring opening. researchgate.net

N-Alkylation and N-Acylation Reactions on Nitrogen Heteroatoms

The this compound molecule possesses multiple nitrogen atoms that can serve as nucleophiles in alkylation and acylation reactions: the two nitrogen atoms within the pyrazole ring (N1 and N2) and the exocyclic amino group at the C4 position.

N-Alkylation: The N-alkylation of pyrazoles is a key method for synthesizing derivatives with significant biological activity. semanticscholar.org Traditionally, this is achieved by deprotonating the pyrazole nitrogen with a strong base, followed by reaction with an alkyl halide. semanticscholar.org More recent methods provide alternatives that avoid harsh conditions. One such method involves the use of trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst, which provides good yields of N-alkyl pyrazoles. semanticscholar.orgmdpi.com When applied to unsymmetrical pyrazoles, this method often results in a mixture of two regioisomers, with steric effects controlling which nitrogen atom is preferentially alkylated. semanticscholar.org

N-Acylation: N-acylation is a fundamental reaction for forming amide bonds. researchgate.net The 4-amino group of the title compound, being a primary amine, can be readily acylated. For example, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride results in the formation of an amide bond at the exocyclic amino group. mdpi.com It is important to note that in pyrazolone systems, acylation can sometimes occur at the C4 carbon instead of a nitrogen atom, a reaction known as C-acylation. rsc.org The reaction outcome (N- vs. C-acylation) is influenced by the specific reactants and conditions used.

Condensation and Cyclization Reactions of this compound Derivatives

The presence of the nucleophilic 4-amino group makes this compound a valuable building block for synthesizing fused heterocyclic systems through condensation and cyclization reactions. Aminopyrazoles are widely used as precursors for a variety of fused pyrazoles, including pyrazolo[1,5-a]pyrimidines. mdpi.com

One important reaction is the Michael addition of pyrazolin-5-ones to α,β-unsaturated ketones, which serves as a powerful strategy for creating structurally diverse and optically active pyrazole derivatives. beilstein-journals.org For example, 5-aminopyrazolone systems can participate in one-pot multicomponent reactions, such as reacting with salicylaldehyde (B1680747) and malononitrile (B47326) dimer, to construct complex fused heterocycles like chromeno[2,3-b]pyridines. mdpi.com

Imine Formation with Carbonyl Compounds (Schiff Base Formation)

The reaction between a primary amine and an aldehyde or ketone to form an imine (also known as a Schiff base) is a classic condensation reaction. orgoreview.com The 4-amino group of this compound can undergo this reaction. orgoreview.commasterorganicchemistry.com

The mechanism is a reversible, acid-catalyzed process. lumenlearning.comlibretexts.org It begins with the nucleophilic attack of the primary amine on the carbonyl carbon, forming a tetrahedral intermediate called a carbinolamine. orgoreview.comlibretexts.org This is followed by a proton transfer from the nitrogen to the oxygen. libretexts.org The oxygen of the carbinolamine is then protonated by the acid catalyst, converting the hydroxyl group into a good leaving group (water). orgoreview.comlibretexts.org Finally, elimination of water and deprotonation of the nitrogen atom yields the final imine product (R₂C=N-R'). orgoreview.comlibretexts.org The reaction rate is highly dependent on pH, with the optimal rate typically observed around pH 4-5. orgoreview.comlumenlearning.com At very low pH, the amine becomes protonated and non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl leaving group. lumenlearning.comlibretexts.org

Aza-Wittig Reactions leading to Fused Systems

The aza-Wittig reaction is a powerful tool for forming carbon-nitrogen double bonds and is particularly useful for synthesizing nitrogen-containing heterocyclic compounds. wikipedia.org The reaction involves the treatment of an iminophosphorane (R₃P=NR') with a carbonyl compound, which is analogous to the standard Wittig reaction. wikipedia.org

The 4-amino group of the pyrazolone can be converted into the required iminophosphorane intermediate. This intermediate can then react in an intramolecular or intermolecular fashion to produce fused ring systems. For example, iminophosphoranes derived from 5-aminopyrazoles have been reacted with α-chloroketones in an intermolecular aza-Wittig reaction to synthesize imidazo[1,2-b]pyrazole derivatives. researchgate.net This type of reaction demonstrates the utility of the aza-Wittig reaction in building complex, fused pyrazole-containing scaffolds from simple aminopyrazole precursors. researchgate.net Modern advancements have also led to the development of catalytic versions of the aza-Wittig reaction, which improve the sustainability of the process by reducing phosphine (B1218219) oxide waste. nih.govnih.gov

Formation of Fused Heterocyclic Systems (e.g., Imidazopyrazoles, Pyrazolopyrimidines, Pyrazolo[1,5-a]quinazolines)

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an endocyclic nitrogen, makes it an ideal precursor for cyclocondensation reactions with 1,3-bielectrophilic reagents to form a variety of fused heterocyclic compounds. nih.gov

Imidazopyrazoles: The synthesis of imidazo[1,2-b]pyrazoles can be achieved through the reaction of aminopyrazoles with α-haloketones. google.com In this reaction, the exocyclic amino group of the pyrazole acts as a nucleophile, attacking the carbonyl-adjacent carbon of the α-haloketone, followed by an intramolecular cyclization and dehydration to yield the fused imidazopyrazole ring system.

Pyrazolopyrimidines: This class of compounds, which are structural analogs of purines, is of significant interest in medicinal chemistry. nih.govnih.gov The synthesis of pyrazolopyrimidines from this compound typically involves condensation with a three-carbon electrophilic partner.

Pyrazolo[1,5-a]pyrimidines: These are formed by reacting the aminopyrazole with reagents like 1,3-dicarbonyl compounds, β-enaminones, or malononitrile derivatives. For instance, the base-catalyzed condensation with substituted benzylidenemalononitriles leads to the formation of 7-amino-6-cyano-pyrazolo[1,5-a]pyrimidine derivatives. nih.gov Similarly, reaction with diethyl malonate in refluxing glacial acetic acid can produce 5,7-dihydroxy-pyrazolo[1,5-a]pyrimidines. nih.gov

Pyrazolo[3,4-d]pyrimidines: This isomeric system can be synthesized by the cyclization of an ortho-amino ester or nitrile of a pyrazole with various reagents. For example, reacting 5-aminopyrazole-4-carbonitrile with formamide (B127407) or other one-carbon synthons can lead to the pyrazolo[3,4-d]pyrimidine core.

Table 1: Synthesis of Pyrazolopyrimidines from Aminopyrazole Precursors

| Precursor(s) | Reagent(s) | Conditions | Product Type | Yield | Reference(s) |

| 5-Amino-3-(4-methoxyphenylamino)-N-aryl-1H-pyrazole-4-carboxamides | 2-(Chlorobenzylidene)malononitriles | Absolute Ethanol (B145695), Base Catalyst | 7-Amino-6-cyano-pyrazolo[1,5-a]pyrimidines | Good | nih.gov |

| 5-Amino-3-(4-methoxyphenylamino)-N-aryl-1H-pyrazole-4-carboxamides | Diethyl malonate | Glacial Acetic Acid, Reflux | 5,7-Dihydroxy-pyrazolo[1,5-a]pyrimidines | 70-80% | nih.gov |

| 5-Aminopyrazole | Trifluoromethyl-β-diketones | Acetic Acid, Reflux | 4-Trifluoromethyl-1H-pyrazolo[3,4-b]pyridines | N/A |

Pyrazolo[1,5-a]quinazolines: The synthesis of this tricyclic system can be accomplished by reacting aminopyrazoles with suitable precursors that provide the quinazoline (B50416) ring. A common method involves the reaction of 2-hydrazinobenzoic acid derivatives with β-dicarbonyl compounds or their equivalents to first form a pyrazole, which is then cyclized to the pyrazolo[1,5-a]quinazoline scaffold. An alternative approach involves a [3+2] dipolar cycloaddition followed by a regioselective ring expansion process to access functionalized pyrazolo-[1,5-c]quinazolinones.

Deaminative Transformations via Diazotization

The primary amino group of this compound can be converted into a diazonium salt through treatment with a diazotizing agent, such as sodium nitrite in an acidic medium (e.g., HCl, H₂SO₄). These pyrazolediazonium salts are versatile intermediates that can undergo a variety of subsequent transformations.

Depending on the reaction conditions and the substituents on the pyrazole ring, the diazonium intermediate can undergo intramolecular azo coupling. For example, diazotization of 5-amino-4-(3,4-dimethoxyphenyl)pyrazoles in acetic acid can lead to an intramolecular cyclization, forming a pyrazolo[3,4-c]cinnoline derivative.

Alternatively, the diazonium salt can be coupled with active methylene (B1212753) compounds to form azo compounds, which are valuable as dyes or can be used for further heterocyclic synthesis. The diazonium group can also be replaced by various substituents (e.g., halogens, hydroxyl) via Sandmeyer-type reactions, providing a pathway to other functionalized pyrazoles.

Table 2: Diazotization Reactions of Aminopyrazoles

| Aminopyrazole Substrate | Reagent(s) | Conditions | Product(s) | Reference(s) |

| 5-Amino-4-(3,4-dimethoxyphenyl)pyrazole | Sodium Nitrite | Acetic Acid | Pyrazolo[3,4-c]cinnoline derivative | |

| 5-Aminopyrazole-4-carbonitriles | Sodium Nitrite | HCl | 3,7-Dihydro-4H-pyrazolo[3,4-d] google.comtriazin-4-ones | |

| 5-Aminopyrazole derivative | 1) NaNO₂, H₂SO₄; 2) Aryl compound (e.g., 2-naphthol) | N/A | Azo-coupled pyrazole dyes |

Palladium-Catalyzed Cross-Coupling and C-H Activation Methodologies

Modern synthetic organic chemistry heavily relies on palladium-catalyzed reactions for the formation of carbon-carbon and carbon-heteroatom bonds. These methods have been applied to pyrazole systems to create diverse libraries of compounds.

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming C-C bonds between sp²-hybridized carbon atoms. For its application to the pyrazole core, a halogenated pyrazole derivative is typically required as the coupling partner. The necessary 4-halo-5-methyl-1H-pyrazol-3(2H)-one can be synthesized from this compound via a Sandmeyer reaction, which involves the diazotization of the amino group followed by treatment with a copper(I) halide.

Once the halopyrazole is obtained, it can be coupled with a wide range of aryl or heteroaryl boronic acids or their esters in the presence of a palladium catalyst and a base. The use of specialized catalysts, such as those employing bulky, electron-rich phosphine ligands like XPhos, can be crucial, especially when dealing with unprotected N-H groups on the pyrazole ring, which can otherwise inhibit the catalyst. This methodology allows for the efficient introduction of various aryl and heteroaryl substituents at the C4 position of the pyrazole ring.

Table 3: Suzuki-Miyaura Cross-Coupling of Halogenated Pyrazole Derivatives

| Halopyrazole Substrate | Boronic Acid | Catalyst System | Product | Yield | Reference(s) |

| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one | Various aryl/heteroaryl boronic acids | XPhosPdG2 / XPhos | C3-Arylated pyrazolo[1,5-a]pyrimidin-5-ones | 67-89% | |

| 4-Bromo-3,5-dinitro-1H-pyrazole | Various aryl/heteroaryl boronic acids | XPhos Pd G2 | 4-Aryl/heteroaryl-3,5-dinitropyrazoles | Good | |

| Indazole Halides | Phenylboronic acid | P1 or P2 precatalyst, K₃PO₄ | 3-Arylindazoles | Excellent |

More recent and atom-economical approaches bypass the need for pre-functionalization (i.e., halogenation) by directly activating a C-H bond on the pyrazole ring. In these methodologies, a directing group guides a transition metal catalyst to a specific C-H bond for functionalization. For pyrazole substrates, the nitrogen atoms of the ring can serve as directing groups.

For example, iridium-catalyzed C-H amination has been developed for substrates with a variety of directing groups, including pyrazoles. This reaction allows for the introduction of an amino group at a C-H bond adjacent to the directing group. While this specific transformation adds an amino group, related C-H activation strategies using palladium, rhodium, or iridium catalysts can be employed for arylation, alkylation, or other functionalizations, representing a modern and efficient route to substituted pyrazoles. These methods are particularly valuable for late-stage functionalization in drug discovery.

Coordination Chemistry of 4 Amino 5 Methyl 1h Pyrazol 3 2h One As a Ligand

Ligand Design and Denticity of Pyrazolone (B3327878) Systems

Pyrazolone-based ligands are a subject of considerable interest in coordination chemistry due to their adaptable structures which allow for various modes of coordination. The specific compound, 4-Amino-5-methyl-1H-pyrazol-3(2H)-one, possesses multiple potential donor sites, including the amino group, the carbonyl oxygen, and the nitrogen atoms within the pyrazole (B372694) ring. The presence of these donor atoms allows the ligand to exhibit different denticities, acting as a monodentate or a bidentate chelating agent.

Complexation Reactions with Transition Metal Ions (e.g., Cu(II), Co(II), Ni(II), Zn(II), Cd(II), Hg(II), Au(III))

The synthesis of transition metal complexes with pyrazolone-based ligands is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent. While specific studies on the complexation of this compound with the full range of the aforementioned metal ions are not extensively documented, the general reactivity of similar pyrazolone derivatives provides insight into the expected reactions.

For instance, studies on the related ligand 4-acetyl-3-amino-5-methyl-pyrazole have demonstrated the formation of complexes with Zn(II) and Hg(II). The zinc(II) complex, [Zn(NCS)₂(aamp)₂], was synthesized by reacting a methanolic solution of the ligand with zinc(II) nitrate (B79036) and ammonium (B1175870) thiocyanate. In contrast, the mercury(II) complex, (Haamp)₂[Hg(SCN)₄], was prepared from an ethanolic solution of the ligand and an aqueous solution of [Hg(SCN)₄]²⁻. researchgate.net It is anticipated that this compound would react with salts of Cu(II), Co(II), Ni(II), Zn(II), and Cd(II) in a similar fashion, likely through direct interaction in an alcoholic medium, to yield stable complexes. nih.govnih.gov The formation of complexes with Au(III) would also be expected, given the affinity of gold for nitrogen and oxygen donor ligands.

Spectroscopic and Structural Characterization of Metal Complexes

The characterization of metal complexes of pyrazolone ligands relies heavily on spectroscopic techniques such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, as well as single-crystal X-ray diffraction for definitive structural elucidation.

Infrared (IR) Spectroscopy: Upon complexation, the IR spectrum of this compound would exhibit characteristic shifts in the vibrational frequencies of its functional groups. The stretching vibration of the C=O group, typically observed in the free ligand, would be expected to shift to a lower frequency upon coordination to a metal ion, indicating the involvement of the carbonyl oxygen in bonding. Similarly, the N-H stretching vibrations of the amino group would also be altered upon coordination. The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

| Vibrational Mode | Expected Shift upon Complexation | Reason |

| ν(C=O) | Lower frequency | Weakening of the C=O bond due to coordination of oxygen to the metal center. |

| ν(N-H) | Shift in frequency and broadening | Involvement of the amino group in coordination or hydrogen bonding within the complex. |

| New bands | Appearance in the low-frequency region | Formation of new Metal-Oxygen (M-O) and Metal-Nitrogen (M-N) bonds. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable tools for characterizing the coordination of pyrazolone ligands in solution. For diamagnetic complexes, such as those with Zn(II) and Cd(II), the chemical shifts of the protons and carbons near the coordination sites would be expected to change upon complexation. For instance, the resonance of the N-H protons of the amino group would likely shift, and in some cases, the signal from the pyrazole ring protons would also be affected. In a study of a related 4-acetyl-3-amino-5-methyl-pyrazole ligand, the ¹H NMR spectra provided evidence for the proposed molecular structures of its complexes. researchgate.net

Advanced Spectroscopic and Computational Analysis of 4 Amino 5 Methyl 1h Pyrazol 3 2h One

Comprehensive Spectroscopic Characterization Techniques

Single Crystal X-ray Diffraction (SXRD) for Solid-State Structures

A thorough search of crystallographic databases and scientific literature did not yield any reports on the single-crystal X-ray diffraction analysis of 4-Amino-5-methyl-1H-pyrazol-3(2H)-one. Consequently, no experimental data regarding its crystal system, space group, unit cell dimensions, or specific intramolecular and intermolecular interactions in the solid state is available. While SXRD has been used to determine the structures of related pyrazolone (B3327878) derivatives, this data is specific to each compound and cannot be extrapolated to this compound. For instance, studies on other substituted pyrazoles reveal how different functional groups dictate the molecular packing and hydrogen-bonding networks, but this information remains specific to the analyzed molecules researchgate.netnih.goviucr.org.

Photoluminescence Spectroscopy

There is no specific information available in the reviewed literature regarding the photoluminescent properties of this compound. Studies on the broader family of pyrazolone derivatives indicate that some of these compounds exhibit fluorescence, with their emission and excitation spectra being highly dependent on their specific molecular structure and substituents nih.govmdpi.comrsc.org. These reports often focus on creating fluorescent probes or materials, where properties are tuned by altering the chemical structure mdpi.comnih.gov. However, without experimental data for this compound, its emission/excitation wavelengths, quantum yield, and potential as a luminophore remain uncharacterized.

Advanced Computational Chemistry Methodologies

Computational studies focusing specifically on this compound are not found in the existing literature. The methodologies described below are standard computational tools applied to similar molecules, but the results are highly structure-dependent.

Density Functional Theory (DFT) Calculations

No specific DFT calculations for this compound have been published. DFT is a powerful method used to investigate the structural and electronic properties of molecules nih.govresearchgate.net. For related pyrazole (B372694) compounds, DFT has been employed to provide insights that complement experimental findings nih.govrsc.org. However, without a dedicated computational study, the theoretical properties of the title compound are unconfirmed.

A molecular geometry optimization for this compound using DFT has not been reported. This type of calculation determines the most stable three-dimensional arrangement of atoms in a molecule, providing key information on bond lengths, bond angles, and dihedral angles. While such calculations are routine for many organic molecules, the specific optimized parameters for this compound are not available.

There are no published reports detailing the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound. This analysis is crucial for understanding a molecule's electronic behavior, reactivity, and kinetic stability. For other pyrazolone derivatives, HOMO-LUMO calculations have helped explain charge transfer within the molecules and their potential for use in electronic materials nih.govnih.gov. The absence of this data for the title compound means its electronic characteristics remain theoretically undetermined.

No studies utilizing the Gauge-Independent Atomic Orbital (GIAO) method or other formalisms to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for this compound have been found. This computational approach is valuable for correlating theoretical structures with experimental NMR spectra, aiding in definitive structural assignment. Although ¹H NMR spectra for other simple pyrazole derivatives are available, there is no corresponding computational prediction for the title compound in the literature researchgate.netchemicalbook.com.

Following a comprehensive search for scientific literature pertaining to the specific compound This compound , it was not possible to locate dedicated studies that would provide the specific data required to populate the requested article outline.

Advanced computational and spectroscopic analyses such as Molecular Electrostatic Potential (MEP) surface analysis, Natural Bonding Orbital (NBO) analysis, Non-Linear Optical (NLO) properties calculations, and Molecular Dynamics (MD) simulations are highly specific to the molecular structure being investigated. While numerous studies apply these methods to various pyrazole derivatives, the search did not yield specific results for this compound.

Therefore, generating a scientifically accurate and non-speculative article that strictly adheres to the provided outline for this particular compound is not feasible based on the available information. The creation of data tables and detailed research findings for the specified subsections would require access to primary research data that does not appear to be publicly available at this time.

Advanced Applications and Research Directions of 4 Amino 5 Methyl 1h Pyrazol 3 2h One Scaffolds in Chemical Research

Role as Building Blocks in Complex Organic Molecule Synthesis

The 4-Amino-5-methyl-1H-pyrazol-3(2H)-one scaffold is a valuable precursor in organic synthesis, prized for its multiple nucleophilic centers which allow for the construction of a diverse range of more complex heterocyclic systems. researchgate.netbeilstein-journals.org Aminopyrazoles are polyfunctional compounds, typically possessing three nucleophilic sites: the exocyclic amino group (at C4), the endocyclic NH group (at N2), and the CH group at position 5, with the exocyclic amino group generally exhibiting the highest reactivity. beilstein-journals.org This reactivity hierarchy is exploited by chemists to selectively build intricate molecular architectures. The pyrazole (B372694) nucleus is a cornerstone in the synthesis of compounds with significant biological activities, serving as the starting point for numerous bioactive molecules. nih.govresearchgate.net

Precursors for Fused Polyheterocyclic Systems (e.g., Pyrazoloazines)

A significant application of aminopyrazole scaffolds, including this compound, is in the synthesis of fused polyheterocyclic systems, particularly pyrazoloazines. researchgate.netbeilstein-journals.org These fused systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines, are of great interest due to their structural resemblance to endogenous purines, allowing them to act as antimetabolites in biochemical pathways. researchgate.net

The synthesis of these fused rings typically involves the reaction of the aminopyrazole, acting as a 1,3-binucleophile, with a 1,3-bielectrophilic partner. mdpi.com Common reaction partners include β-dicarbonyl compounds, enaminones, β-ketonitriles, and chalcones. mdpi.comnih.gov For instance, the condensation of 5-aminopyrazoles with β-dicarbonyl compounds or their equivalents is a frequently employed and efficient strategy for constructing the pyrazolo[1,5-a]pyrimidine (B1248293) core. nih.gov The reaction's regioselectivity, which determines the final structure of the isomeric products, is often controlled by the differing nucleophilicity of the exocyclic amino group and the endocyclic nitrogen atom. researchgate.net Multicomponent reactions (MCRs), where three or more reactants are combined in a single step, have also been developed to afford pyrazolo[1,5-a]pyrimidines with high efficiency. mdpi.comnih.gov These methods provide access to a wide variety of substituted pyrazoloazines, which are valuable in drug discovery and materials science. beilstein-journals.orgmdpi.com

Strategies for Diversity-Oriented Synthesis (DOS)

Diversity-Oriented Synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening in drug discovery. jocpr.comnih.gov Multicomponent reactions (MCRs) are exceptionally well-suited for DOS because they allow for the rapid assembly of complex products from simple, varied starting materials in a single, efficient step. jocpr.comnih.govnih.gov

The this compound scaffold is an ideal building block for DOS via MCRs. frontiersin.org Its multiple reactive sites can participate in various condensation and cyclization reactions, and by systematically varying the other components in an MCR, a large library of related but structurally distinct compounds can be generated. For example, three-component reactions involving an aminopyrazole, an aldehyde, and a CH-acid (like a β-diketone) can lead to different fused heterocyclic products. frontiersin.org The course of these reactions can often be switched between alternative pathways by simply changing the reaction conditions, such as the solvent or the type of catalyst, to selectively produce different positional isomers. frontiersin.org This strategic flexibility allows chemists to explore a vast chemical space around the core pyrazole scaffold, significantly aiding in the discovery of new lead compounds for various applications. jocpr.comnih.gov

Chemical Probes and Enzyme Interaction Studies (focus on chemical mechanism)

Pyrazolone (B3327878) derivatives are widely studied as enzyme inhibitors and serve as valuable chemical probes to investigate biological pathways. jocpr.comresearchgate.netresearchgate.net The pyrazole ring is considered a bioisostere for other chemical groups, such as phenyl or phenol (B47542) moieties, meaning it can replace them in a drug molecule while maintaining or improving biological activity and physicochemical properties like metabolic stability. pharmablock.com

The mechanism of enzyme inhibition by pyrazole-based compounds often involves specific, targeted interactions with the enzyme's active site. For example, pyrazole derivatives have been shown to act as competitive inhibitors, where the molecule directly competes with the natural substrate for binding to the active site. nih.gov Kinetic competition assays have confirmed a competitive binding mode for pyrazole-based inhibitors of the bacterial enzyme N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE). nih.gov

Docking studies and X-ray crystallography have revealed that the pyrazole scaffold can form key hydrogen bonds with amino acid residues in the enzyme's binding pocket. pharmablock.commdpi.com The amino group on the pyrazole ring, such as in this compound, can act as a crucial hydrogen bond donor, anchoring the inhibitor in the active site and contributing to its potency and selectivity. mdpi.com Other studies have shown that pyrazole derivatives can inhibit enzymes like NADPH oxidase, thereby reducing the production of reactive oxygen species (ROS), which is a key mechanism for their antioxidant effects. nih.gov The ability to systematically modify the substituents on the pyrazolone core allows researchers to fine-tune the inhibitory activity and selectivity, making these compounds powerful tools for studying enzyme function and for the development of targeted therapeutics. nih.govnih.gov

Advanced Materials Science Applications (e.g., Energetic Materials Design)

Beyond biological applications, pyrazole scaffolds are crucial in the design of advanced materials, particularly high-energy density materials (HEDMs). nih.govnih.gov Nitrogen-rich heterocyclic compounds are a major focus in this field because they can offer high heats of formation, good density, and improved thermal stability while producing environmentally friendly N₂ gas upon decomposition. nih.gov

The combination of an amino group (an electron-donating group) and nitro groups (energetic, electron-withdrawing groups) on a pyrazole ring is a proven strategy for creating powerful yet insensitive explosives. nih.govnih.gov A close analogue to the title compound, 5-amino-4-nitro-1,2-dihydro-3H-pyrazol-3-one (ANPO), has been used to prepare a series of heat-resistant energetic materials with thermal decomposition temperatures significantly higher than traditional explosives like NTO (5-Nitro-1,2,4-triazol-3-one). rsc.org The introduction of nitro groups onto the pyrazole backbone dramatically increases the energy content and density. For instance, 5-nitramino-3,4-dinitropyrazole has a remarkable measured density of 1.97 g/cm³. bohrium.com

The synthesis of these materials often involves the nitration of a pyrazole precursor. researchgate.net The resulting nitrated pyrazoles can be further reacted with nitrogen-rich bases to form energetic salts, which often exhibit enhanced thermal stability and better sensitivity properties compared to their neutral counterparts. bohrium.comrsc.org Research in this area focuses on balancing high detonation performance with low sensitivity to impact and friction, a key challenge in materials science. bohrium.com The data below highlights the calculated performance of some pyrazole-based energetic compounds.

| Compound Name | Detonation Velocity (Vd, m/s) | Detonation Pressure (P, GPa) | Source |

| Hydroxylammonium salt of a dinitromethyl-nitropyrazole | 8700 | Not specified | rsc.org |

| 4-Nitropyrazole | 6680 | 18.81 | nih.gov |

Note: Performance characteristics are often calculated using specialized software (e.g., EXPLO5) and may vary based on calculation methods.

Significance in Agrochemical Research and Development of Novel Scaffolds

The pyrazole scaffold is a well-established and highly significant "privileged scaffold" in the field of agrochemical research. nih.govnih.gov Its derivatives have led to the development of a wide range of commercial products, including fungicides, herbicides, and insecticides. nih.govnih.gov For example, Fipronil is a well-known insecticide based on a 5-aminopyrazole structure that targets the central nervous system of insects. nih.gov

The versatility of the pyrazole ring allows for extensive functionalization, enabling chemists to create vast libraries of compounds for screening against various agricultural pests and diseases. nih.govnih.gov A common strategy in agrochemical discovery is to combine the pyrazole core with other known active fragments to create novel bifunctional molecules with potentially enhanced or new modes of action. researchgate.net For instance, pyrazolo[1,5-a]pyrimidine derivatives have been investigated for their fungicidal and nematicidal activities. researchgate.net In one study, certain derivatives showed potent activity against the fungus Nigrospora oryzae, with EC₅₀ values as low as 1.9 mg/L. researchgate.net The development of difluoromethyl-substituted pyrazoles is another area of focus, as these compounds have proven to be valuable scaffolds for fungicides. nih.gov The continuous need for new agrochemicals with improved efficacy and better environmental profiles ensures that the pyrazole scaffold will remain a central focus of research and development. researchgate.net

Q & A

Q. What are the common synthetic routes for 4-amino-5-methyl-1H-pyrazol-3(2H)-one and its derivatives?

The synthesis of pyrazol-3(2H)-one derivatives typically involves cyclocondensation of hydrazines with β-ketoesters or via Vilsmeier–Haack formylation. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde derivatives can be synthesized by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with POCl₃ and DMF under Vilsmeier–Haack conditions . Modifications at the 4-amino position often employ nucleophilic substitution or condensation reactions with aldehydes or ketones, as seen in the preparation of (Z)-4-[(3-aminonaphthalen-2-ylamino)phenylmethylidene] analogs .

Q. How is structural characterization of pyrazol-3(2H)-one derivatives performed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural determination. Programs like SHELXL and visualization tools like ORTEP-3 are critical for refining crystallographic data. For example, bond angles and torsion angles in (4Z)-4-[(2-chloroanilino)(phenyl)methylidene] derivatives were resolved using SHELXL, with mean C–C bond deviations of 0.002 Å and R-factors < 0.1 . Hydrogen-bonding networks can be analyzed via graph set theory to understand supramolecular packing .

Q. What biological activities are associated with pyrazol-3(2H)-one scaffolds?

Pyrazole derivatives exhibit diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antiviral properties. For instance, (E)-4-(2,3-dihydro-1,3-benzothiazol-2-ylidene) analogs showed potential as enzyme inhibitors due to interactions with biological targets like proteases or kinases . Structure-activity relationship (SAR) studies often focus on substituents at the 1-, 3-, and 4-positions to modulate activity .

Advanced Research Questions

Q. How can crystallographic data discrepancies in pyrazol-3(2H)-one derivatives be resolved?

Discrepancies in bond lengths or angles may arise from disordered solvent molecules or thermal motion. Refinement strategies include:

- Using twin refinement in SHELXL for twinned crystals .

- Applying restraints to disordered regions while maintaining reasonable geometry .

- Validating hydrogen-bonding patterns with graph set analysis (e.g., D , R , or C motifs) to confirm packing consistency .

For example, in (4Z)-4-[(cyclopropylamino)(phenyl)methylene] derivatives, torsional deviations were resolved by iterative refinement cycles and electron density mapping .

Q. How can computational methods enhance the design of pyrazol-3(2H)-one-based inhibitors?

Molecular docking and dynamics simulations are used to predict binding modes. In a study on dengue virus NS2B/NS3 protease inhibitors, pyrazole-oxadiazole hybrids (e.g., compound 7n ) showed IC₅₀ values of 3.75 µM, validated by competitive inhibition kinetics and molecular modeling . Key steps include:

- Generating 3D conformers of derivatives using software like Gaussian.

- Docking into target active sites (e.g., PDB: 2FOM) with AutoDock Vina.

- Validating binding free energies (ΔG) and hydrogen-bond interactions .

Q. What experimental strategies mitigate synthetic challenges in functionalizing the 4-amino group?

Steric hindrance at the 4-amino position can limit reactivity. Solutions include:

- Using bulky protecting groups (e.g., Boc or Fmoc) to direct regioselectivity .

- Employing microwave-assisted synthesis to enhance reaction rates and yields .

- Leveraging Schiff base formation with aromatic aldehydes under mild acidic conditions, as demonstrated in the synthesis of (Z)-4-[(2-furyl)(2-naphthylamino)methylidene] derivatives .

Q. How do hydrogen-bonding patterns influence the physicochemical properties of pyrazol-3(2H)-one crystals?

Graph set analysis (e.g., N₁ = D , N₂ = R₂²(8) ) reveals how intermolecular interactions affect solubility and stability. For example, in (4Z)-4-[(ethoxyimino)(phenyl)methyl] derivatives, N–H···O hydrogen bonds form infinite chains along the b-axis, enhancing thermal stability . Polar solvents like DMSO disrupt these networks, impacting crystallization efficiency .

Methodological Guidance

- For synthesis optimization: Prioritize regioselective functionalization using protecting groups and microwave assistance .

- For crystallography: Validate SHELXL refinements with PLATON checks (e.g., ADDSYM) to detect missed symmetry .

- For SAR studies: Combine in vitro assays (e.g., enzyme inhibition) with molecular dynamics to rationalize activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.